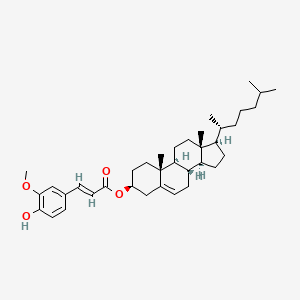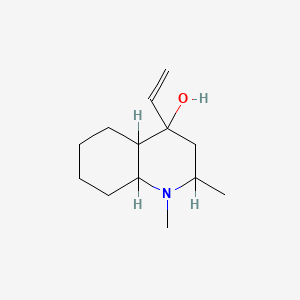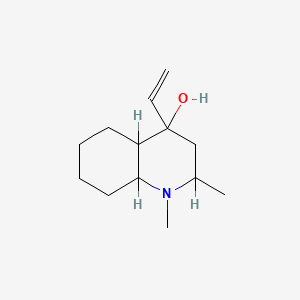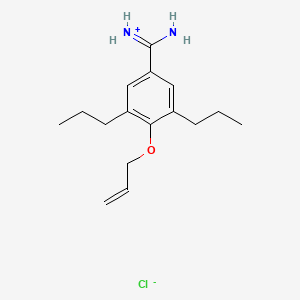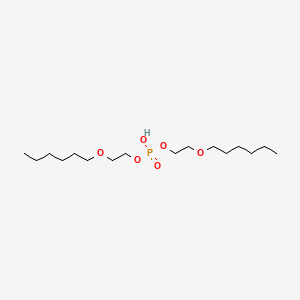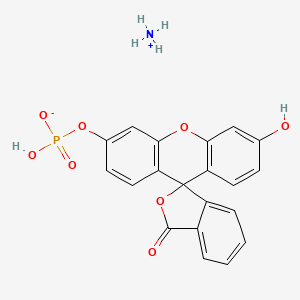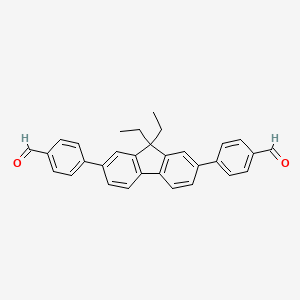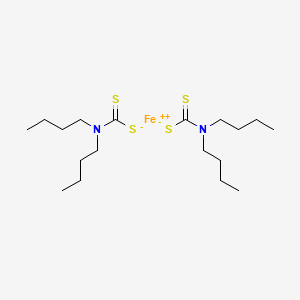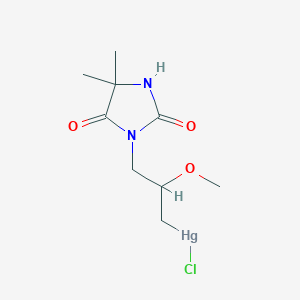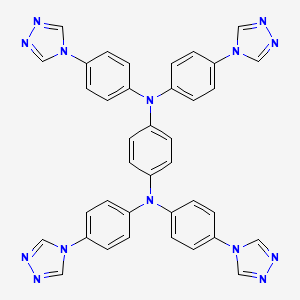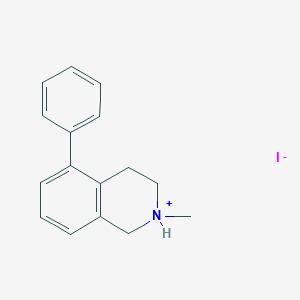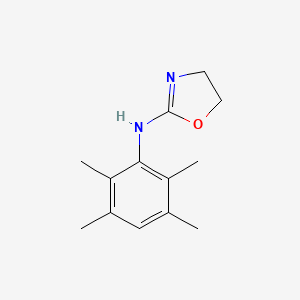
Aniline, N-(2-oxazolinyl)-2,3,5,6-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aniline, N-(2-oxazolinyl)-2,3,5,6-tetramethyl- is a compound that features a unique combination of aniline and oxazoline moieties. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of the oxazoline ring imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aniline, N-(2-oxazolinyl)-2,3,5,6-tetramethyl- typically involves the dehydrative cyclization of N-(2-hydroxyethyl)amides. This process can be promoted by triflic acid (TfOH), which facilitates the formation of the oxazoline ring while generating water as the only byproduct . The reaction tolerates various functional groups and can be conducted under mild conditions, making it an efficient and environmentally friendly method .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalytic dehydration and other green chemistry approaches can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Aniline, N-(2-oxazolinyl)-2,3,5,6-tetramethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoline derivatives.
Reduction: Reduction reactions can modify the oxazoline ring or the aniline moiety.
Substitution: Substitution reactions can occur at the aniline or oxazoline rings, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various electrophiles and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Aniline, N-(2-oxazolinyl)-2,3,5,6-tetramethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of Aniline, N-(2-oxazolinyl)-2,3,5,6-tetramethyl- involves its interaction with specific molecular targets. The oxazoline ring can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes and participate in catalytic processes .
Comparison with Similar Compounds
2-(2-Oxazolinyl)aniline: Shares the oxazoline and aniline moieties but lacks the tetramethyl substitution.
Chiral Antifungal Amides: These compounds contain oxazoline rings and are used as succinate dehydrogenase inhibitors.
Uniqueness: Aniline, N-(2-oxazolinyl)-2,3,5,6-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
102583-79-9 |
|---|---|
Molecular Formula |
C13H18N2O |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
N-(2,3,5,6-tetramethylphenyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C13H18N2O/c1-8-7-9(2)11(4)12(10(8)3)15-13-14-5-6-16-13/h7H,5-6H2,1-4H3,(H,14,15) |
InChI Key |
SJVRKJITRDKDSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)NC2=NCCO2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



